1-(benzyloxy)-1H-imidazole-2-carbaldehyde
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Overview
Description
1-(Benzyloxy)-1H-imidazole-2-carbaldehyde is an organic compound that features both an imidazole ring and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-1H-imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carbaldehyde with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires a base such as potassium carbonate and is carried out under reflux conditions to facilitate the formation of the benzyloxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using cost-effective reagents and catalysts, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(Benzyloxy)-1H-imidazole-2-carboxylic acid.
Reduction: 1-(Benzyloxy)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-1H-imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1H-imidazole-2-carbaldehyde: Lacks the benzyloxy group, making it less lipophilic.
1-(Methoxy)-1H-imidazole-2-carbaldehyde: Contains a methoxy group instead of a benzyloxy group, which may alter its reactivity and biological activity.
1-(Phenoxy)-1H-imidazole-2-carbaldehyde: Features a phenoxy group, which can influence its chemical properties and applications.
Uniqueness: 1-(Benzyloxy)-1H-imidazole-2-carbaldehyde is unique due to the presence of the benzyloxy group, which can enhance its chemical reactivity and potential biological activity. This structural feature distinguishes it from other imidazole derivatives and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-phenylmethoxyimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-8-11-12-6-7-13(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHYKVLTRXUOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CN=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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